molecular formula C17H17NO B175770 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile CAS No. 167762-83-6

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile

Cat. No.: B175770
CAS No.: 167762-83-6
M. Wt: 251.32 g/mol
InChI Key: SKABJDDQROEPOL-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-propionitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile typically involves the reaction of 4-benzyloxybenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzyloxy group and a nitrile group allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-methyl-2-(4-phenylmethoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2,13-18)15-8-10-16(11-9-15)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKABJDDQROEPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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